molecular formula C9H14O3 B14413142 4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- CAS No. 83559-36-8

4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl-

Cat. No.: B14413142
CAS No.: 83559-36-8
M. Wt: 170.21 g/mol
InChI Key: KUPZUTHZWNAXOV-UHFFFAOYSA-N
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Description

4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a dioxin ring structure with additional ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- can be achieved through several methods. One common approach involves the reaction of diketene with acetone under controlled conditions. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted at temperatures ranging from 0 to 20°C . The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The dioxin ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are often employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in cycloaddition reactions, forming stable ring structures. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and radical-mediated processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

83559-36-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2,2-diethyl-6-methyl-1,3-dioxin-4-one

InChI

InChI=1S/C9H14O3/c1-4-9(5-2)11-7(3)6-8(10)12-9/h6H,4-5H2,1-3H3

InChI Key

KUPZUTHZWNAXOV-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC(=CC(=O)O1)C)CC

Origin of Product

United States

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